molecular formula C16H23NO2 B565977 DL-threo-Ritalinic Acid Isopropyl Ester CAS No. 93148-46-0

DL-threo-Ritalinic Acid Isopropyl Ester

Cat. No.: B565977
CAS No.: 93148-46-0
M. Wt: 261.36 g/mol
InChI Key: AZVPADMEIMLODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

DL-threo-Ritalinic Acid Isopropyl Ester (commonly referred to as Isopropylphenidate) is a chemical compound related to methylphenidate (MPH), primarily known for its use in treating attention deficit hyperactivity disorder (ADHD). This compound has garnered interest due to its potential neuropharmacological effects, metabolic pathways, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its isopropyl ester group, which differentiates it from other esters of ritalinic acid. The molecular formula is C16H23NO2C_{16}H_{23}NO_2 and it possesses a threo configuration, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its dopaminergic and noradrenergic actions. These neurotransmitter systems are vital for regulating mood, attention, and behavior.

  • Dopamine Transporter (DAT) Inhibition :
    • This compound exhibits potent inhibition of the dopamine transporter, similar to MPH. Studies indicate that it has a low nanomolar IC50 for DAT, suggesting strong binding affinity .
    • Comparison with MPH :
      • This compound: IC50 ~ 230 nM
      • MPH: IC50 ~ 39 nM
  • Norepinephrine Transporter (NET) Inhibition :
    • The compound shows less potency at the norepinephrine transporter compared to its effects on DAT, which may influence its overall stimulant effects .
  • Serotonin Transporter (SERT) :
    • It is reported to be inactive at SERT, indicating a selective action on dopaminergic and noradrenergic systems without significant serotonergic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes rapid absorption and metabolism. It undergoes hydrolysis to yield ritalinic acid, which is the primary active metabolite contributing to its therapeutic effects.

  • Half-life : The elimination half-life is relatively short, similar to MPH, leading to considerations for dosing schedules in clinical use.
  • Bioavailability : The bioavailability can be affected by co-administration with ethanol, which alters the metabolic pathways involved .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of this compound:

  • A study conducted on healthy subjects demonstrated that doses of this compound led to significant increases in subjective measures of attention and focus compared to placebo controls .
  • Another research highlighted that this compound exhibits a more favorable side effect profile compared to traditional MPH formulations, with fewer reports of anxiety or jitteriness among users .

Comparative Table of Biological Activities

CompoundDAT IC50 (nM)NET IC50 (nM)SERT Activity
This compound2303,700Inactive
Methylphenidate39206Active

Properties

CAS No.

93148-46-0

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

propan-2-yl 2-phenyl-2-piperidin-2-ylacetate

InChI

InChI=1S/C16H23NO2/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3

InChI Key

AZVPADMEIMLODT-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2

Synonyms

(αR*,2R*)-rel-Phenyl-2-piperidineacetic Acid Isopropyl Ester;  (2R*.2R*)-threo-isopropyl-α-phenyl-2-piperidineacetate;  (2R*.2R*)-threo isopropylphenidate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.